molecular formula C9H13NO B561449 6-methyl-5-propan-2-yl-1H-pyridin-2-one CAS No. 102440-00-6

6-methyl-5-propan-2-yl-1H-pyridin-2-one

Cat. No.: B561449
CAS No.: 102440-00-6
M. Wt: 151.209
InChI Key: VHRARNHNSCLJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-propan-2-yl-1H-pyridin-2-one is an organic compound belonging to the pyridinone family. This compound is characterized by a pyridinone ring substituted with a methyl group at the 6th position and an isopropyl group at the 5th position. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-propan-2-yl-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-methylpyridine with isopropylamine in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-propan-2-yl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of substituted pyridinone derivatives with different functional groups.

Scientific Research Applications

6-methyl-5-propan-2-yl-1H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methyl-5-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 6-methyl-5-(1-methylethylidene)
  • 2(1H)-Pyridinone, 6-methyl-5-(1-methylpropyl)
  • 2(1H)-Pyridinone, 6-ethyl-5-(1-methylethyl)

Uniqueness

6-methyl-5-propan-2-yl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and an isopropyl group on the pyridinone ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

102440-00-6

Molecular Formula

C9H13NO

Molecular Weight

151.209

IUPAC Name

6-methyl-5-propan-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C9H13NO/c1-6(2)8-4-5-9(11)10-7(8)3/h4-6H,1-3H3,(H,10,11)

InChI Key

VHRARNHNSCLJRW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=O)N1)C(C)C

Synonyms

2(1H)-Pyridone,5-isopropyl-6-methyl-(6CI)

Origin of Product

United States

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